molecular formula C22H28N2O5 B11155442 2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(propan-2-yl)-N-(propan-2-ylcarbamoyl)acetamide

2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(propan-2-yl)-N-(propan-2-ylcarbamoyl)acetamide

Cat. No.: B11155442
M. Wt: 400.5 g/mol
InChI Key: IRUUWIPKOIQJOZ-UHFFFAOYSA-N
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Description

1-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETYL]-1,3-BIS(PROPAN-2-YL)UREA is a complex organic compound with a unique structure that includes a chromenone core and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETYL]-1,3-BIS(PROPAN-2-YL)UREA typically involves multiple steps. The initial step often includes the preparation of the chromenone core, followed by the introduction of the urea moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETYL]-1,3-BIS(PROPAN-2-YL)UREA undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETYL]-1,3-BIS(PROPAN-2-YL)UREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETYL]-1,3-BIS(PROPAN-2-YL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenone derivatives and urea-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

1-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETYL]-1,3-BIS(PROPAN-2-YL)UREA is unique due to its specific combination of a chromenone core and a urea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-N-propan-2-yl-N-(propan-2-ylcarbamoyl)acetamide

InChI

InChI=1S/C22H28N2O5/c1-12(2)23-22(27)24(13(3)4)19(25)11-28-17-9-14(5)10-18-20(17)15-7-6-8-16(15)21(26)29-18/h9-10,12-13H,6-8,11H2,1-5H3,(H,23,27)

InChI Key

IRUUWIPKOIQJOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)N(C(C)C)C(=O)NC(C)C

Origin of Product

United States

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